2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene
Overview
Description
The compound is a diene, which means it contains two carbon-carbon double bonds. The presence of deuterium (D, or 2H) indicates that it is a deuterated compound, which are often used in various fields such as NMR spectroscopy or studies of reaction mechanisms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the carbon-carbon double bonds (alkenes) through elimination reactions or the addition of deuterium to an existing alkene .Molecular Structure Analysis
The presence of two double bonds in a four-carbon chain suggests that this compound could exist in cis and trans isomers. The deuterium atoms are likely to influence the physical and chemical properties of the compound .Chemical Reactions Analysis
As a diene, this compound could undergo reactions typical of alkenes, such as addition and oxidation reactions. The presence of deuterium could also influence the rate of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the carbon-carbon double bonds and the deuterium atoms. For example, the compound is likely to have different vibrational modes in infrared spectroscopy due to the presence of deuterium .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,4,4-tetradeuterio-2,3-bis(trideuteriomethyl)buta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3/i1D2,2D3,3D2,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHPPZKZZWAKF-ZRKGKEHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=C([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746064 | |
Record name | 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene | |
CAS RN |
151832-72-3 | |
Record name | 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151832-72-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.